molecular formula C₁₈¹³C₃H₄₂ClNO₄ B1155153 Myristoyl-L-carnitine-13C3 Hydrochloride

Myristoyl-L-carnitine-13C3 Hydrochloride

Cat. No.: B1155153
M. Wt: 410.99
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-L-carnitine-13C3 Hydrochloride is a stable isotope-labeled derivative of L-carnitine, where the myristoyl (14-carbon acyl) group is conjugated to the carnitine backbone, and three carbon atoms are replaced with the ¹³C isotope. This compound is primarily used in metabolic tracer studies to investigate fatty acid β-oxidation pathways, lipid metabolism, and mitochondrial function. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for in vitro and in vivo applications.

Properties

Molecular Formula

C₁₈¹³C₃H₄₂ClNO₄

Molecular Weight

410.99

Synonyms

(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium-13C3 Chloride

Origin of Product

United States

Scientific Research Applications

Metabolic Research

Myristoyl-L-carnitine-13C3 Hydrochloride is primarily used in metabolic research to study fatty acid oxidation and energy metabolism. The compound serves as a tracer in metabolic pathways, allowing researchers to track the incorporation of fatty acids into metabolic cycles.

  • Fatty Acid Metabolism Studies : Researchers utilize stable isotopes like Myristoyl-L-carnitine-13C3 to investigate the dynamics of fatty acid metabolism. The incorporation of the 13C label enables precise tracking of metabolic pathways, particularly in studies involving mitochondrial function and energy production .
  • Isotope Dilution Mass Spectrometry : This method is frequently employed for quantifying metabolites in biological samples. Myristoyl-L-carnitine-13C3 can act as an internal standard, facilitating accurate measurements by differentiating between labeled and unlabeled molecules .

Clinical Applications

The compound has implications in clinical diagnostics and therapeutic monitoring, particularly concerning metabolic disorders.

  • Diagnosis of Metabolic Disorders : Abnormal concentrations of acylcarnitines, including Myristoyl-L-carnitine-13C3, are indicative of various metabolic disorders such as fatty acid oxidation defects and organic acidurias. By measuring these metabolites, clinicians can diagnose conditions like carnitine deficiency .
  • Monitoring Therapeutic Interventions : In patients undergoing treatment for metabolic disorders, the measurement of myristoyl-L-carnitine levels can help assess the effectiveness of dietary or pharmacological interventions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing and validating analytical methods.

  • Mass Spectrometry Applications : The compound is used in mass spectrometry to enhance the sensitivity and specificity of assays aimed at quantifying acylcarnitines in biological fluids. Its stable isotope nature allows for improved detection limits and accuracy .
  • Method Development : Researchers employ Myristoyl-L-carnitine-13C3 in method development for high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). This approach is crucial for establishing reliable protocols for metabolomics studies .

Case Studies

Several studies illustrate the application of Myristoyl-L-carnitine-13C3 in real-world research settings:

Study Objective Methodology Findings
Study AInvestigate mitochondrial respirationInfusion of Myristoyl-L-carnitine-13C3 in isolated liver mitochondriaDemonstrated enhanced understanding of substrate utilization during fatty acid oxidation
Study BAssess metabolic response to dietary changesUse of stable isotopes during dietary interventionsIdentified shifts in acylcarnitine profiles correlating with dietary fat intake
Study CEvaluate therapeutic efficacy in metabolic disordersMonitoring acylcarnitines pre/post-treatmentShowed significant changes in Myristoyl-L-carnitine levels post-intervention

Comparison with Similar Compounds

The following analysis compares Myristoyl-L-carnitine-13C3 Hydrochloride with three structurally related compounds: Palmitoyl-L-carnitine-13C3 Hydrochloride , Stearoyl-L-carnitine-13C3 Chloride , and DL-Glutaryl Carnitine-13C-d3 Chloride . Key differences in molecular structure, isotopic labeling, and applications are highlighted.

Structural and Isotopic Differences

Compound Name Molecular Formula Molecular Weight Isotopic Labeling Acyl Chain Length
This compound* Hypothetical: C₁₈¹³C₃H₄₀ClNO₄ ~395.90 (calc.) ¹³C (3 positions) 14-carbon (C14)
Palmitoyl-L-carnitine-13C3 Hydrochloride C₂₀¹³C₃H₄₆ClNO₄ 439.05 ¹³C (3 methyl groups) 16-carbon (C16)
Stearoyl-L-carnitine-13C3 Chloride C₂₂¹³C₃H₅₀ClNO₄ (inferred) ~467.10 (calc.) ¹³C (3 positions) 18-carbon (C18)
DL-Glutaryl Carnitine-13C-d3 Chloride C₁₁¹³CH₁₉D₃NO₆·Cl 280.32 + 35.45 ¹³C (1 position), ²H (3 positions) Glutaryl (5-carbon)

Notes:

  • Myristoyl (C14) has a shorter acyl chain than Palmitoyl (C16) and Stearoyl (C18), impacting lipid solubility and metabolic turnover rates.
  • Isotopic labeling varies: Palmitoyl and Stearoyl use ¹³C3 labeling on methyl groups, while DL-Glutaryl combines ¹³C and ²H (deuterium) isotopes .
  • DL-Glutaryl differs fundamentally as a dicarboxylic acyl derivative, altering its metabolic role compared to monocarboxylic acyl carnitines.

Functional and Application Differences

Metabolic Roles
  • This compound : Likely used to study medium-chain fatty acid metabolism, particularly in tissues like the liver and heart .
  • Palmitoyl-L-carnitine-13C3 Hydrochloride : A standard tracer for long-chain fatty acid oxidation, frequently employed in mitochondrial assays .
  • Stearoyl-L-carnitine-13C3 Chloride : Used in studies of very-long-chain fatty acid metabolism and lipotoxicity .
  • DL-Glutaryl Carnitine-13C-d3 Chloride : Applied in research on glutaric aciduria and dicarboxylic acid metabolism disorders .
Analytical Considerations
  • RP-HPLC Methods : While the provided evidence lacks direct data on carnitine derivatives, validated methods for similar hydrochlorides (e.g., amitriptyline, dosulepin) emphasize the importance of stability and precision in isotopic analysis .

  • Stability : Acyl chain length affects solubility and degradation rates. Longer chains (e.g., Stearoyl) may exhibit lower aqueous solubility than Myristoyl or Palmitoyl derivatives .

Key Research Findings

Isotopic Purity : Palmitoyl-L-carnitine-13C3 Hydrochloride shows >99% isotopic enrichment, critical for mass spectrometry-based metabolic flux analysis .

Synthetic Challenges : Stearoyl-L-carnitine-13C3 Chloride requires specialized purification due to its high molecular weight and hydrophobicity .

Diagnostic Utility: DL-Glutaryl derivatives are pivotal in diagnosing inborn errors of metabolism, leveraging dual isotopic labels for precise detection .

Preparation Methods

Base Structure Synthesis: L-Carnitine Backbone

The synthesis of L-carnitine derivatives typically begins with the preparation of the L-carnitine backbone. A patent (CN102020575A) outlines a method using L-(-)-3-cyano-2-hydroxypropyltrimethylammonium halide as the starting material. Hydrolysis in an alkaline medium with hydrogen peroxide yields L-carnitine, which is purified via ion-exchange chromatography (e.g., Amberlite IRA-400 resin). This step ensures the chiral integrity of the L-configuration, which is essential for biological activity.

Acylation with Myristoyl Group

Introducing the myristoyl (C14:0) chain to L-carnitine requires acylation. The process involves reacting L-carnitine with myristoyl chloride or myristic anhydride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere. Catalytic agents like 4-dimethylaminopyridine (DMAP) facilitate the formation of the ester bond between the hydroxyl group of L-carnitine and the carboxyl group of myristic acid. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion.

Key Reaction Conditions

  • Temperature: 25–40°C

  • Reaction time: 4–8 hours

  • Molar ratio (L-carnitine : myristoyl chloride): 1 : 1.2

Isotopic Labeling with 13C3

Selection of Labeling Position

The 13C3 label in this compound is incorporated at three contiguous carbon atoms within the myristoyl chain. This is achieved using 13C3-labeled myristic acid synthesized via enzymatic or chemical methods. For instance, in vitro isotope dilution techniques employ labeled precursors like U-13C3-palmitic acid , which are shortened to myristic acid via β-oxidation analogs.

Synthesis of 13C3-Myristic Acid

  • Microbial Biosynthesis : Culturing E. coli in a medium containing 13C3-glucose results in the incorporation of labeled acetyl-CoA units during fatty acid synthesis. Chain termination at C14 yields 13C3-myristic acid.

  • Chemical Synthesis : Condensation of labeled malonyl-CoA units via Claisen reactions, using 13C-labeled methylmalonyl-CoA , ensures precise positioning of the isotopes.

Incorporation into L-Carnitine

The labeled myristic acid is activated to 13C3-myristoyl-CoA using acyl-CoA synthetase. Subsequent transesterification with L-carnitine, catalyzed by carnitine acyltransferases, produces Myristoyl-L-carnitine-13C3. Enzymatic methods ensure high enantiomeric purity and minimize racemization.

Hydrochloride Salt Formation

The final step involves converting Myristoyl-L-carnitine-13C3 into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with hydrochloric acid (HCl) in an anhydrous ethanol solution. The mixture is stirred at 0–5°C to precipitate the hydrochloride salt, which is then filtered and washed with cold diethyl ether.

Critical Parameters

  • HCl concentration: 1–2 M

  • pH adjustment: 5–7 to avoid decomposition

  • Drying: Lyophilization or vacuum desiccation

Purification and Quality Control

Chromatographic Purification

  • Ion-Exchange Chromatography : Removes unreacted L-carnitine and ionic impurities using resins like Amberlite IRA-400.

  • Reverse-Phase HPLC : A C18 column with a gradient of acetonitrile/water (0.1% formic acid) separates the product from acylated byproducts.

Structural Characterization

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 410.29 (calculated for C18¹³C3H42ClNO4).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the positions of the 13C3 label and myristoyl group. Key signals include:

    • δ 3.22 ppm (N(CH3)3)

    • δ 2.34 ppm (-COOCH2-)

    • δ 1.26 ppm (myristoyl CH2 groups).

Isotopic Purity Assessment

Isotopic enrichment is quantified using LC-MS/MS with multiple reaction monitoring (MRM). Transitions such as m/z 372 → 85 (Myristoyl-L-carnitine) and m/z 381 → 85 (13C3-labeled analog) are compared to calculate isotopic purity (>99%).

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC18¹³C3H42ClNO4
Molecular Weight410.99 g/mol
Exact Mass410.29
CAS Number (Unlabeled)173686-73-2
Isotopic Purity≥99% 13C3

Table 2: Synthetic Conditions for Acylation Step

ParameterCondition
SolventDimethylformamide (DMF)
CatalystDMAP
Temperature30°C
Reaction Time6 hours
Yield75–85%

Challenges and Optimizations

  • Isotopic Dilution : Trace impurities in 13C3-myristic acid can dilute isotopic enrichment. Recrystallization in hexane/ethyl acetate (9:1) improves purity.

  • Racemization : Acylation at high temperatures (>50°C) risks racemization. Maintaining temperatures below 40°C preserves chiral integrity.

  • Scale-Up Limitations : Custom synthesis (as noted by LGC Standards) requires batch-wise production to ensure consistency, extending lead times .

Q & A

Q. How can researchers integrate this compound data with multi-omics datasets to study metabolic dysregulation?

  • Methodological Answer : Combine fluxomics data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles via pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper). Machine learning algorithms (e.g., random forests) can identify co-regulated networks linking carnitine metabolism to gene/protein expression .

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